molecular formula C6H6ClF3N2O2 B3015999 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2172170-44-2

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B3015999
CAS No.: 2172170-44-2
M. Wt: 230.57
InChI Key: IWRKHWLZGNCKOB-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride is a fluorinated imidazole derivative with the molecular formula C₆H₅F₃N₂O₂·HCl (free acid: C₆H₆F₃N₂O₂, MW 194.12 g/mol) . Its structure features a trifluoroethyl group (-CH₂CF₃) attached to the imidazole ring at the 1-position and a carboxylic acid moiety at the 4-position, protonated as a hydrochloride salt. The compound is cataloged under Enamine code EN300-1663336 . Key structural attributes include:

  • SMILES: C1=C(N=CN1CC(F)(F)F)C(=O)O
  • InChIKey: KKFLFOPRRGBSNS-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2.ClH/c7-6(8,9)2-11-1-4(5(12)13)10-3-11;/h1,3H,2H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRKHWLZGNCKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the introduction of the trifluoroethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with trifluoroethylating agents under controlled conditions. For instance, the use of trifluoroethylamine hydrochloride as a fluorine source in the presence of catalysts such as iron porphyrin has been reported .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve multiple steps, including diazotization and subsequent trifluoroethylation reactions. The choice of solvents and reaction conditions is optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired products with high selectivity .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that imidazole derivatives exhibit antimicrobial properties. The trifluoroethyl group enhances the lipophilicity of the compound, potentially increasing its effectiveness against various pathogens. A study demonstrated that similar compounds showed activity against Gram-positive and Gram-negative bacteria, suggesting that 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride could be evaluated for similar effects .

Anticancer Properties
Imidazole derivatives have been investigated for their anticancer properties. The introduction of the trifluoroethyl group may influence the compound's interaction with cellular targets involved in cancer proliferation. Preliminary studies on related compounds suggest potential pathways for inhibiting tumor growth .

Agrochemical Applications

Pesticide Development
The unique structure of this compound positions it as a candidate for developing new agrochemicals. Its potential efficacy against pests and diseases in crops can be explored through structure-activity relationship (SAR) studies .

Materials Science

Polymer Synthesis
Due to its functional groups, this compound can be utilized in synthesizing new polymers with enhanced properties such as thermal stability and chemical resistance. The incorporation of trifluoroethyl groups into polymer matrices can improve hydrophobicity and mechanical strength .

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives against a range of bacterial strains. The results indicated that compounds with trifluoroethyl substitutions exhibited enhanced activity compared to their non-substituted analogs . This supports further investigation into the specific mechanisms by which this compound may exert its effects.

Case Study 2: Agrochemical Potential
In agricultural studies focusing on pest resistance, researchers synthesized several imidazole derivatives to assess their effectiveness as pesticides. Initial findings suggested that compounds with higher lipophilicity correlated with improved bioactivity against target pests . This indicates a promising avenue for the application of our compound in developing new agricultural products.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

The compound is compared to analogs with modifications in the substituent at the 1-position of the imidazole ring or variations in the carboxylic acid moiety. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent at 1-Position Molecular Formula (Free Acid) Molecular Weight (Free Acid) CAS Number
Target Compound : 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride -CH₂CF₃ C₆H₆F₃N₂O₂ 194.12 N/A
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride -C₆H₄CF₃ (para-substituted) C₁₁H₉F₃N₂O₂ 266.20 N/A
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride -C₆H₄Cl (meta-substituted) C₁₀H₈ClN₂O₂ 222.63 114067-96-8
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid -C₆H₃Cl₂ (ortho/para-substituted) C₁₀H₇Cl₂N₂O₂ 258.08 952958-68-8
2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride -CH₂Cl (chloromethyl) C₅H₅ClN₂O₂ 160.56 2173999-55-6
Key Observations :

Chlorophenyl substituents (e.g., 3-chlorophenyl or 2,4-dichlorophenyl) introduce aromatic π-systems and moderate electron withdrawal, which may influence binding affinity in receptor-targeted applications .

Hydrophobicity and Solubility: The trifluoroethyl group increases hydrophobicity compared to shorter alkyl chains but less than bulky aryl groups. This balance may improve membrane permeability in drug design .

Synthetic Utility :

  • Aryl-substituted analogs (e.g., 1-(4-trifluoromethylphenyl)-1H-imidazole-4-carboxylic acid) are common intermediates in kinase inhibitor synthesis, leveraging aromatic stacking interactions .
  • The target compound’s trifluoroethyl group is synthetically versatile for further functionalization via nucleophilic substitution or cross-coupling reactions .

Pharmacological and Industrial Relevance

  • Antifungal and Antimicrobial Activity: Imidazole derivatives with halogenated substituents (e.g., chloro or fluoro) are known for antifungal properties. The trifluoroethyl group may enhance bioavailability compared to chlorophenyl analogs .
  • Enzyme Inhibition : The carboxylic acid moiety in these compounds chelates metal ions in enzyme active sites, making them candidates for metalloenzyme inhibitors (e.g., carbonic anhydrase) .

Notes and Limitations

Data Gaps : Physical properties (e.g., melting points, solubility) for many analogs are unavailable in the provided evidence, limiting direct comparisons.

Structural Diversity : The evidence focuses on substituent variations but lacks data on bioactivity or toxicity profiles.

Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may confer metabolic stability advantages over chlorine in drug development .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazole ring, a carboxylic acid group, and a trifluoroethyl substituent. Its molecular formula is C₆H₆ClF₃N₂O₂, with a molecular weight of approximately 230.57 g/mol. This compound has garnered attention for its potential pharmaceutical applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease due to its ability to inhibit gamma-secretase activity.

The primary mechanism of action for this compound involves the inhibition of gamma-secretase, an enzyme critical in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer's disease. By inhibiting this enzyme, the compound may reduce the accumulation of toxic peptide aggregates in neuronal tissues, potentially mitigating the progression of neurodegenerative disorders .

Biological Activity and Research Findings

Research has demonstrated that this compound interacts with various biological targets involved in neuronal signaling and metabolism. Below are key findings related to its biological activity:

  • Gamma-Secretase Inhibition : Studies indicate that this compound effectively inhibits gamma-secretase activity. This inhibition is crucial for reducing amyloid-beta production.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress and neuroinflammation, which are significant contributors to neurodegenerative diseases.
  • Structure-Activity Relationship (SAR) : The compound's unique trifluoroethyl group contributes to its biological potency. Comparative studies with structurally similar compounds have shown that modifications to this group can significantly alter biological activity and pharmacological profiles .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
1H-Imidazole-4-carboxylic acidLacks trifluoroethyl groupMore straightforward synthesis; less potent biologically
1-(Trifluoromethyl)-1H-imidazole-4-carboxylic acidSimilar trifluoromethyl substituentDifferent pharmacological profile; used for different applications
1-(Fluoroethyl)-1H-imidazole-4-carboxylic acidContains fluoroethyl insteadLower lipophilicity; may exhibit different biological activities

This comparison highlights the unique therapeutic potential of this compound due to its specific trifluoroethyl group.

Case Studies

While comprehensive clinical data on this compound is limited, several case studies have explored its potential applications:

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines have shown that treatment with this compound leads to a reduction in amyloid-beta levels and improved cell viability under conditions mimicking Alzheimer's pathology .
  • Synergistic Effects : Preliminary investigations into combination therapies suggest that when used alongside other neuroprotective agents, this compound may enhance therapeutic outcomes by targeting multiple pathways involved in neurodegeneration .

Q & A

Q. What are the recommended synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride?

The synthesis of imidazole derivatives typically involves multi-step reactions. For example:

  • Substitution reactions : Introducing the trifluoroethyl group via alkylation of the imidazole nitrogen using 2,2,2-trifluoroethyl halides under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Carboxylic acid formation : Oxidation of a methyl or hydroxymethyl substituent at the 4-position of the imidazole ring, followed by hydrochloride salt formation using HCl gas or aqueous HCl .
  • Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

Q. How is the compound characterized analytically?

Key techniques include:

  • NMR spectroscopy : 1^1H and 19^19F NMR to confirm the trifluoroethyl group and imidazole ring substitution pattern .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions in the hydrochloride salt form (see analogous imidazole derivatives in ).

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Hydrochloride salts of imidazole derivatives are generally soluble in polar solvents (e.g., DMSO, water) but less so in non-polar solvents. Adjust pH with aqueous buffers for biological assays .
  • Stability : Store desiccated at –20°C to prevent hydrolysis. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 300°C .

Q. What preliminary biological assays are suitable for this compound?

  • Enzyme inhibition : Screen against kinases or proteases due to imidazole’s metal-coordinating properties .
  • Cellular assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines, given structural similarities to bioactive imidazole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Use phase-transfer catalysts (PTCs) for alkylation steps to enhance trifluoroethyl group incorporation .
  • Process intensification : Continuous flow reactors may improve temperature control and reduce side reactions during exothermic steps (e.g., sulfonation or alkylation) .

Q. What mechanistic insights exist for the formation of the imidazole core?

  • Condensation pathways : Formation of the imidazole ring likely follows a Radziszewski mechanism, involving α-keto aldehydes and ammonia derivatives .
  • DFT calculations : Model transition states for regioselective trifluoroethyl group addition to the imidazole nitrogen .

Q. How can computational methods aid in predicting biological activity?

  • Molecular docking : Target the compound’s carboxylic acid and trifluoroethyl groups to enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) .
  • QSAR modeling : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with bioactivity data from analogous compounds .

Q. How can contradictory spectral data be resolved during characterization?

  • Dynamic NMR studies : Investigate rotational barriers of the trifluoroethyl group if splitting or broadening is observed in 1^1H NMR .
  • Synchrotron XRD : Resolve ambiguous crystallographic data by collecting high-resolution diffraction patterns .

Q. What strategies address low purity in the hydrochloride salt?

  • Counterion exchange : Convert to a different salt (e.g., sodium or potassium) via ion-exchange chromatography, then reprotonate with HCl .
  • Crystallization optimization : Use antisolvent addition (e.g., diethyl ether) to precipitate high-purity hydrochloride crystals .

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